ポンソー4R

概要

説明

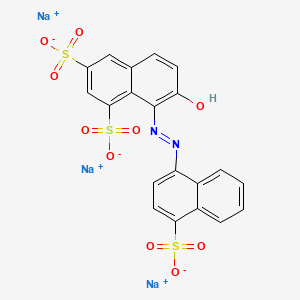

Ponceau 4R, also known as Cochineal Red A, is a synthetic red azo dye widely used as a food colorant. It is known for its vibrant strawberry red color and is commonly used in various food products, including beverages, confectionery, and baked goods. The compound is chemically identified as trisodium 2-hydroxy-1-(4-sulfonato-1-naphthylazo)-6,8-naphthalenedisulfonate .

科学的研究の応用

Ponceau 4R has a wide range of scientific research applications:

Chemistry: It is used as a standard dye in analytical chemistry for spectrophotometric analysis.

Biology: The dye is employed in histological staining to visualize proteins and other biological molecules.

Medicine: Ponceau 4R is used in diagnostic assays and as a marker in various medical tests.

Industry: It is extensively used in the food industry as a colorant for beverages, confectionery, and processed foods

作用機序

Target of Action

Its main function is to provide an aesthetically pleasing coloration to food products .

Mode of Action

The mode of action of Ponceau 4R is based on its ability to absorb and reflect certain wavelengths of light, which gives it its characteristic red colour . It has a complex fluorescence characteristic due to its big and conjugate structure such as naphthalene and provides electron group -OH which can intensify its ability to emit fluorescence .

Biochemical Pathways

It has been found that genes that interact with ponceau 4r are significantly enriched in certain pathways, including nicotine addiction and neurotransmitter receptor binding .

Pharmacokinetics

It is known that there is no evidence of carcinogenicity, genotoxicity, neurotoxicity, or reproductive and developmental toxicity at the permitted dietary exposures .

Result of Action

The primary result of Ponceau 4R’s action is the imparting of a red colour to food products. On a molecular level, Ponceau 4R binds with proteins by electrostatic and hydrophobic interactions due to complex formations at the surfaces of protein molecules . On a cellular level, it has been found that Ponceau 4R can cause an increase in the frequency of micronucleated polychromatic erythrocytes (PCE) with micronuclei (MN), indicating potential genotoxic effects .

Action Environment

Ponceau 4R is stable to light, heat, and acid but fades in the presence of ascorbic acid . The stability of Ponceau 4R makes it suitable for

生化学分析

Biochemical Properties

Ponceau 4R is an anisotropic crystalline dye that has the property of birefringence . The THz spectroscopy allowed the determination of the characteristic absorption frequencies of this colorant

Cellular Effects

Research has found a possible link between Ponceau 4R and problems with hyperactivity in children . A study by McCann et al. from 2007 concluded that exposure to a mixture including Ponceau 4R resulted in increased hyperactivity in 3-year old children .

Molecular Mechanism

It is known that Ponceau 4R was negative in in vitro genotoxicity as well as in long term carcinogenicity studies

Temporal Effects in Laboratory Settings

The thermal behavior of Ponceau 4R has been studied, revealing thermal stability until 300 °C

Dosage Effects in Animal Models

In animal models, Ponceau 4R induced significant dose-related DNA damage in mice in the glandular stomach and bladder at doses of 100 mg/kg body weight and higher, and in the colon at doses of 10 mg/kg body weight and higher . The Panel on Food Additives and Nutrient Sources added to Food derived a No-Observed-Adverse-Effect Level of 70 mg/kg body weight/day .

Metabolic Pathways

It is known that the production process may result in unsulfonated aromatic amines present in concentrations of up to 100 mg/kg which may be linked to cancer .

準備方法

Ponceau 4R is synthesized through a series of chemical reactions involving aromatic hydrocarbons. The synthetic route typically involves the diazotization of 4-amino-1-naphthalenesulfonic acid, followed by coupling with 2-naphthol-6,8-disulfonic acid. The resulting compound is then converted to its trisodium salt form . Industrial production methods often involve large-scale batch processes, ensuring the compound’s stability and purity.

化学反応の分析

Ponceau 4R undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation using Fenton’s reagent (hydrogen peroxide and ferrous ions), which leads to the degradation of the dye . The reaction conditions typically involve aqueous solutions and controlled temperatures. The major products formed from these reactions include simpler aromatic compounds and sulfonated derivatives .

類似化合物との比較

Ponceau 4R is part of a family of azo dyes, which include compounds like Tartrazine, Sunset Yellow FCF, and Allura Red AC. Compared to these dyes, Ponceau 4R is unique due to its specific molecular structure, which provides distinct color properties and stability. Similar compounds include:

Tartrazine: A yellow azo dye used in food and pharmaceuticals.

Sunset Yellow FCF: An orange azo dye used in beverages and snacks.

Allura Red AC: A red azo dye used in confectionery and beverages

Ponceau 4R stands out for its vibrant red color and its stability under various conditions, making it a preferred choice in many applications.

特性

CAS番号 |

2611-82-7 |

|---|---|

分子式 |

C20H14N2NaO10S3 |

分子量 |

561.5 g/mol |

IUPAC名 |

trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate |

InChI |

InChI=1S/C20H14N2O10S3.Na/c23-16-7-5-11-9-12(33(24,25)26)10-18(35(30,31)32)19(11)20(16)22-21-15-6-8-17(34(27,28)29)14-4-2-1-3-13(14)15;/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32); |

InChIキー |

KXMHPLQKWLVZCN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |

正規SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)O.[Na] |

外観 |

Solid powder |

Color/Form |

Maroon powde |

Key on ui other cas no. |

2611-82-7 |

物理的記述 |

Reddish powder or granules |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

0.13 M 80 mg/ml in water, 80 mg/ml in methyl Cellosolve, and 0.9 mg/ml in ethanol. |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1,3-naphthalenedisulfonic acid, 7-hydroxy-8-((4-sulfo-1-naphthalenyl azo) trisodium salt) 1-(1-naphthylazo)-2-hydroxynaphthalene-4',6,8-trisulfonate Acid Red-18 C.I. food red 16255 cochineal red cochineal red A E 124 new coccine ponceau 4R Scarlet-3R |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Ponceau 4R?

A1: Ponceau 4R has the molecular formula C20H11N2Na3O10S3 and a molecular weight of 604.47 g/mol.

Q2: What are the characteristic spectroscopic features of Ponceau 4R?

A2: Ponceau 4R exhibits distinctive absorption and fluorescence spectra. Research has identified four notable fluorescence peaks at 420 nm, 530 nm, 635 nm, and 687 nm. These peaks are attributed to electronic transitions within the molecule, particularly n→π transitions in the -OH group and π→π transitions in the naphthalene ring system [].

Q3: How does the presence of metal ions affect Ponceau 4R?

A3: Studies have shown that certain metal ions like Al3+, Cu2+, Fe3+, and Fe2+ can significantly impact the stability and color of Ponceau 4R [, ]. These interactions could potentially affect its performance and applications in various matrices.

Q4: Does Ponceau 4R exhibit any catalytic properties?

A4: While Ponceau 4R is primarily known as a colorant, research suggests that it can be involved in certain chemical reactions. For example, one study examined the kinetics of Cobalt (II) ion-catalyzed oxidation of Ponceau 4R by hydrogen peroxide []. This highlights its potential role in catalytic processes.

Q5: Have there been any computational studies on Ponceau 4R?

A5: Yes, researchers have employed computational techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to study the molecular structure and spectral properties of Ponceau 4R []. These studies provide valuable insights into its electronic structure, geometry, and spectral behavior.

Q6: What analytical methods are used to detect and quantify Ponceau 4R?

A6: A range of analytical techniques are employed for Ponceau 4R analysis, including:

- Spectrophotometry: Utilizes Ponceau 4R's unique absorption characteristics for detection and quantification [, , , , ].

- High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and selectivity for separating and quantifying Ponceau 4R in complex matrices like food and beverages [, , ].

- Fluorescence Spectroscopy: Exploits the fluorescence properties of Ponceau 4R for sensitive detection and analysis [, , ].

- Thin Layer Chromatography (TLC): A simpler and more accessible method for qualitative and quantitative analysis of Ponceau 4R [].

Q7: What are the primary applications of Ponceau 4R?

A7: Ponceau 4R is widely used as a colorant in various industries:

- Food Industry: Used in beverages, candies, confectioneries, and processed foods to enhance visual appeal [, , , , ].

- Pharmaceutical Industry: Used as a colorant in tablets, capsules, and syrups [, ].

- Cosmetic Industry: Used in certain cosmetics and personal care products [].

Q8: Are there any viable alternatives to Ponceau 4R?

A8: The search for safer and more sustainable alternatives to synthetic dyes like Ponceau 4R is ongoing.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。